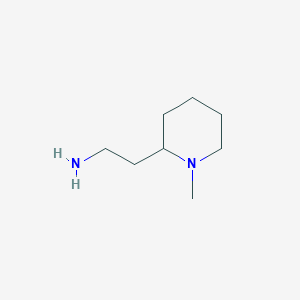

2-(1-Methylpiperidin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOVBQVZOXCQSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405718 |

Source

|

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18128-28-4 |

Source

|

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methylpiperidin-2-yl)ethanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(1-methylpiperidin-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the catalytic hydrogenation of 2-pyridylacetonitrile to yield the key intermediate, 2-(piperidin-2-yl)ethanamine. This is followed by the selective N-methylation of the piperidine nitrogen via the Eschweiler-Clarke reaction. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound is a chiral diamine that features a piperidine scaffold, a structural motif prevalent in a wide range of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it an attractive starting material for the synthesis of novel therapeutic agents. The presence of both a primary and a tertiary amine offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide is intended to provide researchers with a robust and well-documented methodology for the synthesis of this important molecule.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step synthesis. The tertiary amine of the N-methylpiperidine ring can be installed via methylation of the corresponding secondary amine. This leads back to the key intermediate, 2-(piperidin-2-yl)ethanamine. This intermediate, in turn, can be synthesized from a commercially available and cost-effective starting material, 2-pyridylacetonitrile, through the simultaneous reduction of the pyridine ring and the nitrile functionality.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is divided into two main stages: the complete reduction of 2-pyridylacetonitrile and the subsequent N-methylation of the resulting diamine.

Step 1: Catalytic Hydrogenation of 2-Pyridylacetonitrile to 2-(Piperidin-2-yl)ethanamine

The simultaneous reduction of a pyridine ring and a nitrile group can be effectively achieved through catalytic hydrogenation.[1] Raney® Nickel is a highly active and cost-effective catalyst for this type of transformation, known for its efficacy in hydrogenating both aromatic heterocycles and nitriles.[2][3] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The use of a protic solvent like ethanol is common.

Caption: Catalytic hydrogenation of 2-pyridylacetonitrile.

Experimental Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove residual water and alkali. The catalyst should be kept wet with ethanol at all times to prevent ignition.[4]

-

Reaction Setup: To a high-pressure autoclave, add 2-pyridylacetonitrile (11.8 g, 0.1 mol) and absolute ethanol (150 mL). Carefully add the washed Raney® Nickel (approximately 10 g, slurry) to the reaction mixture under a stream of argon or nitrogen.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas (3 x 10 bar) followed by hydrogen gas (3 x 10 bar). Pressurize the reactor with hydrogen to 70-100 atm.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of appropriately.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-2-yl)ethanamine. The product can be purified by vacuum distillation.

Table 1: Key Parameters for Catalytic Hydrogenation

| Parameter | Recommended Value/Condition | Rationale |

| Catalyst | Raney® Nickel | High activity for both pyridine and nitrile reduction.[2][3] |

| Solvent | Ethanol | Good solvent for the substrate and product; common in hydrogenations. |

| Hydrogen Pressure | 70-100 atm | Higher pressure facilitates the aromatic ring reduction.[5] |

| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier. |

| Catalyst Loading | ~1:1 weight ratio with substrate | Ensures a sufficient number of active sites for the reaction.[5] |

Step 2: N-Methylation of 2-(Piperidin-2-yl)ethanamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[6][7] This reaction is particularly well-suited for this synthesis as it selectively methylates the more nucleophilic secondary amine of the piperidine ring to a tertiary amine, while leaving the primary amine of the ethanamine side chain largely intact under controlled conditions. A key advantage is that it does not lead to the formation of quaternary ammonium salts.[6]

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[8]

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperidin-2-yl)ethanamine (12.8 g, 0.1 mol) in formic acid (90%, 23 g, 0.5 mol).

-

Addition of Formaldehyde: To the stirred solution, slowly add an aqueous solution of formaldehyde (37%, 16.2 mL, 0.2 mol) through an addition funnel. An initial exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic (pH > 10).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The final product can be purified by vacuum distillation.

Characterization

The final product and the intermediate should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the synthesized compounds.[9] The 1H NMR spectrum of the final product is expected to show a singlet corresponding to the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules. The disappearance of the nitrile peak and the appearance of N-H stretching bands would be indicative of the first step's success.

Safety Considerations

-

Raney® Nickel: As a pyrophoric catalyst, it must be handled with extreme care and always kept wet.[4]

-

High-Pressure Hydrogenation: This should only be performed in a properly designed and shielded high-pressure autoclave by trained personnel.

-

Formic Acid and Formaldehyde: These reagents are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to laboratory-scale synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful and safe execution of this synthesis by researchers in the field of drug discovery and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. acs.org [acs.org]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. rsc.org [rsc.org]

Foreword: Beyond the Structure – A Molecule's Physicochemical Identity

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpiperidin-2-yl)ethanamine

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this interaction is meaningless if the compound cannot reach its target. The physicochemical properties of a drug molecule are the fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its efficacy and safety.[1][2] Understanding these properties is not merely a characterization step; it is a critical component of rational drug design, enabling the optimization of a compound's behavior within a complex biological system.[3][4][5]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a piperidine derivative. Piperidine scaffolds are prevalent in medicinal chemistry, and a thorough understanding of their properties is essential for any research program involving this class of compounds.[6][7] We will move beyond simple data points to explore the causality behind experimental choices and provide validated protocols for their determination, empowering researchers to apply these principles within their own discovery workflows.

Molecular Identity and Structural Framework

A complete physicochemical profile begins with an unambiguous definition of the molecule's structure and fundamental properties.

-

IUPAC Name: this compound

-

CAS Number: 18128-28-4[8]

-

Molecular Formula: C₈H₁₈N₂[8]

-

Stereochemistry: The compound is typically supplied as a racemate.[8]

Caption: Chemical structure of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug. It quantifies the strength of an acid or base and dictates the extent of ionization at a given pH. This compound possesses two basic nitrogen atoms (the tertiary amine in the piperidine ring and the primary amine in the ethylamine side chain), which will be protonated at physiological pH. The pKa values determine the charge state of the molecule in different biological compartments, such as the stomach (low pH) and the intestine (higher pH), which directly impacts solubility, membrane permeability, and receptor binding.[9]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and highly accurate method for pKa determination.[10] The principle involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[9][11]

Protocol: Self-Validating Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of the core measurement.

-

Analyte Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water. The absence of dissolved CO₂ is critical to prevent interference from carbonic acid.

-

Titration: Place the solution in a temperature-controlled vessel and begin titration with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoid curve will show two inflection points corresponding to the protonation of the two amine groups.

-

pKa Calculation: The pKa value for each amine is determined from the pH at the half-equivalence point (the midpoint of the steepest part of each buffer region on the curve).[9]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical factor in drug disposition.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12][13]

-

High LogP: Indicates greater lipid solubility, which can enhance membrane permeability and protein binding, but may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4]

-

Low LogP: Suggests higher aqueous solubility but may result in poor absorption across lipid membranes.[13] The LogP of this compound will significantly influence its ability to cross the blood-brain barrier and other biological membranes.

Reported Value

A predicted LogP value for this compound is 1.10 .[8] This value suggests a relatively balanced profile, with a slight preference for the organic phase, indicating it is likely to have reasonable membrane permeability.

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[11]

Protocol: Validated Shake-Flask LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.

-

Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Shake the mixture in a sealed container at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that partitioning has reached equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, such as HPLC-UV or LC-MS.[14]

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration]organic / [Concentration]aqueous

-

LogP = log₁₀(P)[12]

-

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Scientific Rationale

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, dissolution in the gastrointestinal fluids is the first and essential step for absorption.[15][16] Poor aqueous solubility can lead to low bioavailability, high dose requirements, and erratic absorption, often becoming a major hurdle in drug development.[15][17] Given its ionizable nature, the solubility of this compound will be highly pH-dependent.

Experimental Determination: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is considered the most accurate and relevant measure for drug development as it reflects the true equilibrium state.[18][19] The shake-flask method is again the definitive approach.

Protocol: Equilibrium Shake-Flask Solubility Assay

-

System Setup: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Compound Addition: Add an excess amount of solid this compound to each buffered solution in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Preparation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[18]

-

Result Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature (e.g., in µg/mL or µM).

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

The following table consolidates the key physicochemical data for this compound for easy reference.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₈N₂[8] | Defines the elemental composition and exact mass. |

| Molecular Weight | 142.2 g/mol [8] | Influences diffusion and membrane passage; generally compliant with "Rule of Five" guidelines.[1] |

| Physical Form | Liquid[8] | Affects handling, formulation, and purification strategies. |

| LogP (Predicted) | 1.10[8] | Indicates balanced lipophilicity, suggesting good potential for membrane permeability without excessive hydrophobicity.[4][5] |

| pKa (Predicted) | Two basic centers | The presence of two pKa values indicates the molecule's charge state will change significantly with pH, impacting solubility and absorption across the GI tract. |

| Aqueous Solubility | pH-dependent | Must be experimentally determined; crucial for dissolution and bioavailability. Low solubility is a major risk factor.[15][16] |

Conclusion: An Integrated Physicochemical Profile

This compound presents a physicochemical profile characteristic of many small molecule amine-containing drug candidates. Its relatively low molecular weight and predicted LogP of 1.10 suggest a favorable starting point for oral bioavailability. However, the presence of two basic centers makes its behavior highly dependent on pH. A thorough experimental determination of its pKa values and its solubility profile across a range of physiologically relevant pH values is essential. This data will be invaluable for building predictive models of its ADME properties, guiding formulation development, and ultimately, de-risking its progression through the drug discovery pipeline. The robust, self-validating protocols outlined in this guide provide a clear path to generating the high-quality data required for such critical decision-making.

References

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Hit2Lead | this compound | CAS# 18128-28-4 | MFCD06408778 | BB-4011191 [hit2lead.com]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine (CAS: 18128-28-4)

A valuable building block for neuropharmacological research and drug discovery, 2-(1-methylpiperidin-2-yl)ethanamine is a chiral diamine that holds significant potential as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route, analytical methodologies, and potential applications, with a focus on its relevance to researchers in drug development.

Chemical Identity and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 18128-28-4, is a substituted piperidine derivative. The molecule features a piperidine ring N-methylated at position 1 and an ethanamine side chain at position 2. This structure, particularly the chiral center at the 2-position of the piperidine ring, makes it an interesting candidate for the synthesis of stereospecific bioactive molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.25 g/mol | [1] |

| Boiling Point | 174.0 ± 8.0 °C (Predicted) | [2] |

| Density | 0.895 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.56 ± 0.10 (Predicted) | [2] |

| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethan-1-amine | [3] |

| Solubility | Soluble in water and organic solvents | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A robust strategy for the synthesis of this compound involves the initial functionalization of 2-picoline, followed by the reduction of both the nitro group and the aromatic pyridine ring, and subsequent N-methylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(2-Nitrovinyl)pyridine

-

In a round-bottom flask, dissolve 2-picoline in a suitable solvent such as ethanol.

-

Add an equimolar amount of nitromethane.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide, while stirring vigorously.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The resulting product, 2-(2-nitrovinyl)pyridine, can be isolated by filtration and purified by recrystallization.

Causality: This step utilizes a Henry reaction (nitroaldol reaction), where the acidic protons of the methyl group of 2-picoline are deprotonated by the base, forming a nucleophilic carbanion that attacks the electrophilic carbon of nitromethane. Subsequent dehydration yields the nitrovinyl derivative.

Step 2: Reduction to 2-(2-Nitroethyl)pyridine

-

Suspend the 2-(2-nitrovinyl)pyridine in a solvent like methanol.

-

Carefully add sodium borohydride (NaBH₄) in portions at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture until the reduction of the double bond is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting 2-(2-nitroethyl)pyridine by column chromatography.

Causality: Sodium borohydride is a selective reducing agent that reduces the carbon-carbon double bond of the nitrovinyl group without affecting the nitro group or the pyridine ring.

Step 3: Catalytic Hydrogenation to 2-(Piperidin-2-yl)ethanamine

-

Dissolve 2-(2-nitroethyl)pyridine in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂) or Raney nickel.[5][6]

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat gently (e.g., 50-70 °C).

-

Maintain the reaction under these conditions until hydrogen uptake ceases. This step simultaneously reduces the nitro group to a primary amine and the pyridine ring to a piperidine ring.[7]

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-2-yl)ethanamine.

Causality: Catalytic hydrogenation is a powerful method for the reduction of both aromatic heterocycles and nitro groups. The choice of catalyst can influence the reaction conditions and selectivity.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

-

To the crude 2-(piperidin-2-yl)ethanamine, add an excess of formaldehyde and formic acid.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the final product, this compound, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts, remove the solvent in vacuo, and purify the final compound by distillation.

Causality: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. Formic acid acts as the reducing agent for the iminium ion formed from the reaction of the amine with formaldehyde. This method is advantageous as it avoids the use of alkyl halides and prevents over-alkylation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic signatures.

| Analytical Technique | Expected Characteristics |

| ¹H NMR | - N-CH₃: A sharp singlet around 2.2-2.6 ppm.[8] - C-H adjacent to N: Deshielded protons on the carbons adjacent to the nitrogen atoms (in the ring and the side chain) would appear in the range of 2.5-3.5 ppm. - Piperidine ring protons: A complex series of multiplets in the 1.2-1.9 ppm region. - NH₂: A broad singlet that can appear over a wide range and will disappear upon D₂O exchange.[4] |

| ¹³C NMR | - N-CH₃: A signal around 40-45 ppm. - C adjacent to N: Carbons directly bonded to nitrogen will be deshielded and appear in the 40-65 ppm range.[4] |

| Infrared (IR) Spectroscopy | - N-H Stretch (primary amine): A pair of sharp, medium intensity bands between 3300 and 3500 cm⁻¹.[8][9] - N-H Bend (primary amine): A band in the 1580-1650 cm⁻¹ region.[9] - C-N Stretch (aliphatic amine): Bands in the 1020-1250 cm⁻¹ region.[9] - C-H Stretch: Bands just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z 142. - Fragmentation: Expect α-cleavage adjacent to the nitrogen atoms. A major fragment would likely be the loss of the aminoethyl side chain, leading to a fragment ion corresponding to the 1-methylpiperidine cation. |

Potential Research Applications

The structural motifs present in this compound suggest its utility as a scaffold in the development of novel therapeutic agents, particularly those targeting the central nervous system.

Sigma-1 (σ₁) Receptor Ligands

Numerous studies have highlighted the importance of the piperidine scaffold in the design of high-affinity ligands for the sigma-1 (σ₁) receptor.[10][11] The σ₁ receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer.[10][11] 1-Methylpiperidines, in particular, have demonstrated high affinity and selectivity for the σ₁ receptor.[10] The ethanamine side chain of the title compound provides a crucial point for further chemical modification to explore structure-activity relationships (SAR) for σ₁ receptor binding and functional activity.

Caption: Potential role of σ₁ receptor modulation by piperidine-based ligands.

Building Block in Medicinal Chemistry

The primary amine functionality of this compound serves as a versatile handle for the introduction of a wide range of substituents through reactions such as amidation, sulfonylation, and reductive amination. This allows for the systematic exploration of chemical space in the development of new drugs. Its chiral nature is particularly valuable for creating stereochemically defined molecules, which is often critical for selective interaction with biological targets.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8]

-

In case of contact:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and bases.[8]

Conclusion

This compound is a valuable, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features are highly relevant for the development of novel ligands for CNS targets, particularly the σ₁ receptor. The synthetic pathway proposed herein offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use in research settings.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wikieducator.org [wikieducator.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. d-nb.info [d-nb.info]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(1-Methylpiperidin-2-yl)ethanamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(1-Methylpiperidin-2-yl)ethanamine (CAS No. 18128-28-4). While published spectroscopic data for this specific molecule is scarce, this document outlines the essential analytical workflows and principles for obtaining and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. By leveraging established methodologies and drawing comparisons with structurally related compounds, this guide serves as a robust resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel piperidine derivatives. The protocols and interpretive guidance herein are designed to ensure data integrity and support the unambiguous structural elucidation of the target molecule.

Introduction: The Structural Significance of this compound

This compound is a chiral amine featuring a piperidine backbone, a foundational scaffold in numerous pharmaceuticals and bioactive molecules. The presence of a methyl-substituted nitrogen at the 1-position and an ethylamine side chain at the 2-position introduces specific structural and electronic features that can influence its pharmacokinetic and pharmacodynamic properties. The stereocenter at the C2 position of the piperidine ring further implies that this compound can exist as enantiomers, which may exhibit differential biological activities.

Given its potential as a building block in medicinal chemistry and organic synthesis, a thorough and accurate structural characterization is paramount. This guide provides the strategic approach to achieving this through the application of modern spectroscopic techniques.

Analytical Workflow for Structural Elucidation

The definitive identification of this compound relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirmation.

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will be essential.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.8 - 3.2 | m | 1H | H2 (Piperidine) | Methine proton adjacent to two nitrogen atoms and the ethylamine group. |

| ~ 2.5 - 2.8 | m | 2H | -CH₂-NH₂ | Methylene group of the ethylamine side chain. |

| ~ 2.2 - 2.4 | s | 3H | N-CH₃ | Singlet for the methyl group on the piperidine nitrogen. |

| ~ 1.2 - 1.9 | m | 8H | Piperidine ring protons (H3, H4, H5, H6) | Overlapping multiplets for the remaining methylene groups of the piperidine ring. |

| ~ 1.1 - 1.5 | br s | 2H | -NH₂ | Broad singlet for the primary amine protons, which may exchange with solvent. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 55 - 65 | C2 (Piperidine) | Methine carbon attached to the nitrogen and the ethylamine side chain. |

| ~ 45 - 55 | C6 (Piperidine) | Methylene carbon adjacent to the nitrogen. |

| ~ 40 - 50 | N-CH₃ | Carbon of the methyl group on the piperidine nitrogen. |

| ~ 35 - 45 | -CH₂-NH₂ | Methylene carbon of the ethylamine side chain. |

| ~ 20 - 35 | C3, C4, C5 (Piperidine) | Methylene carbons of the piperidine ring. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (COSY & HSQC):

-

Acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H correlations (proton-proton couplings).

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to determine direct ¹H-¹³C correlations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Patterns

The molecular formula for this compound is C₉H₂₀N₂ with a monoisotopic mass of approximately 156.16 Da.

-

Electron Ionization (EI): Expect a molecular ion peak (M⁺) at m/z 156. The fragmentation will likely involve the loss of the ethylamine side chain or cleavage of the piperidine ring.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 157.

Figure 2: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

For GC-MS (EI): Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

For LC-MS (ESI): Prepare a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) for EI or a liquid chromatograph coupled to a mass spectrometer (LC-MS) for ESI.

-

Data Acquisition:

-

GC-MS: Inject the sample onto a suitable capillary column (e.g., DB-5ms) and acquire data over a mass range of m/z 40-400.

-

LC-MS: Inject the sample onto a C18 column and acquire data in positive ion mode over a similar mass range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| 2900 - 3000 | C-H stretch | Aliphatic C-H |

| 1590 - 1650 | N-H bend | Primary amine (-NH₂) |

| 1450 - 1470 | C-H bend | Methylene (-CH₂-) |

| 1000 - 1250 | C-N stretch | Aliphatic amine |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

ATR: A drop of the liquid sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of NMR, MS, and IR spectroscopy. This guide provides the fundamental principles, expected spectral characteristics, and standardized protocols necessary for researchers to confidently acquire and interpret the data for this compound. By adhering to these methodologies, the scientific community can ensure the quality and reliability of the characterization of this and other novel chemical entities.

References

potential mechanism of action of 2-(1-Methylpiperidin-2-yl)ethanamine

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-(1-Methylpiperidin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanism of action of the novel small molecule, this compound. Given the absence of extensive characterization in publicly available literature, this document synthesizes information from structurally analogous compounds to propose and validate plausible pharmacological targets. We present a structured, multi-tiered experimental strategy designed for researchers in pharmacology and drug development. The proposed workflow progresses from initial target screening and binding affinity determination to functional characterization and downstream signaling analysis. This guide is intended to serve as a foundational blueprint for a rigorous scientific investigation into the molecular pharmacology of this compound.

Introduction and Structural Rationale

This compound is a chiral amine derivative featuring a piperidine backbone with a methyl-substituted nitrogen and an ethylamine side chain.[1] Its molecular structure contains key pharmacophoric elements that suggest potential interactions with several classes of central nervous system (CNS) receptors. The N-methylated piperidine ring is a common motif in a multitude of neuroactive compounds, while the ethylamine side chain is a classic feature of many biogenic amines and their synthetic analogs.

The structural similarity to known ligands for nicotinic acetylcholine (nAChR), sigma (σR), and monoamine (serotonin, dopamine) receptors provides a logical starting point for investigation. For instance, the piperidine core is central to the structure of potent opioids like fentanyl and various sigma receptor ligands.[2][3] Furthermore, the overall structure bears a resemblance to nicotinic agonists, which often feature a cationic nitrogen center and a hydrogen bond acceptor.[4] This guide outlines a systematic approach to explore these potential mechanisms of action.

Hypothesized Pharmacological Targets

Based on chemoinformatic analysis and precedent in the literature for related scaffolds, we hypothesize three primary receptor families as potential targets for this compound.

-

Hypothesis 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation. The compound's structure, particularly the N-methylpiperidine moiety and the spatial relationship of the nitrogen atoms, resembles that of known nAChR agonists like nicotine and anabasine.[4][5] It could function as an agonist, antagonist, or allosteric modulator at various nAChR subtypes, such as the α7 or α3β4 receptors, which are implicated in cognitive function and addiction pathways.[6][7]

-

Hypothesis 2: Sigma Receptor (σR) Affinity. Piperidine and piperazine derivatives frequently exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3][8] These receptors are involved in a wide array of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies. The compound could act as a σ₁R agonist, which has been shown to modulate ion channels and intracellular signaling cascades.[3]

-

Hypothesis 3: Monoamine Receptor Interaction. The piperidine scaffold is present in numerous ligands for serotonin (5-HT) and dopamine (D) receptors. For example, ACP-103, which contains a 1-methylpiperidin-4-yl group, is a potent 5-HT₂ₐ receptor inverse agonist.[9] Similarly, various piperazine-based molecules show high affinity for D₂/D₃ receptors.[10] Therefore, this compound may exhibit affinity for one or more of these G-protein coupled receptors (GPCRs).

Experimental Validation Strategy

A phased approach is recommended to systematically test these hypotheses. The workflow begins with broad screening and progresses to more focused, mechanistic studies.

Phase 1: Initial Target Profiling via Radioligand Binding Assays

The primary objective of this phase is to determine the binding affinity (Kᵢ) of this compound for the hypothesized receptor targets. This is achieved through competitive displacement of a known high-affinity radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Membranes:

-

Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells expressing h-α7 nAChR, h-σ₁R, h-5-HT₂ₐ, or h-D₂).

-

Culture cells to ~90% confluency and harvest.

-

Homogenize cells in an appropriate ice-cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration using a Bradford or BCA assay.

-

-

Assay Execution:

-

In a 96-well plate, combine the prepared receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]Epibatidine for nAChRs, --INVALID-LINK---Pentazocine for σ₁R), and a range of concentrations of the test compound (this compound).

-

To determine non-specific binding, include wells with a high concentration of a known, non-radioactive competitor (e.g., unlabeled nicotine or haloperidol).

-

Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Table 1: Hypothetical Target Binding Profile for this compound

| Receptor Target | Radioligand | Kᵢ (nM) |

| α7 nAChR | [³H]Epibatidine | 50 |

| α3β4 nAChR | [³H]Epibatidine | 850 |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | 15 |

| Sigma-2 (σ₂) | [³H]DTG | >10,000 |

| 5-HT₂ₐ | [³H]Ketanserin | 250 |

| Dopamine D₂ | [³H]Spiperone | 1,200 |

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Characterization of High-Affinity Targets

For targets where significant binding affinity (e.g., Kᵢ < 1 µM) is observed, the next step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of a native ligand (antagonist), or modulate its activity in other ways (e.g., inverse agonist, silent agonist, or positive/negative allosteric modulator)?

Experimental Protocol: Calcium Flux Assay (for nAChRs and GPCRs)

-

Cell Preparation:

-

Plate cells expressing the target receptor (e.g., HEK-293 or CHO cells) in black-walled, clear-bottom 96-well plates.

-

Allow cells to adhere and grow for 24-48 hours.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by a wash step to remove excess extracellular dye.

-

-

Assay Execution (Agonist Mode):

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Include a known full agonist as a positive control.

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of this compound for a set period.

-

Add a fixed concentration (typically the EC₈₀) of a known agonist for the receptor.

-

Monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.

-

-

Data Analysis:

-

For agonist activity, plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

-

For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

-

Experimental Protocol: β-Arrestin Recruitment Assay (for σ₁R and GPCRs)

This assay measures the recruitment of the β-arrestin protein to the receptor upon ligand binding, a key step in GPCR desensitization and signaling. It can differentiate between agonists and antagonists.

-

Assay Principle: Utilize a cell line co-expressing the receptor of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor). Agonist binding brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Execution: Plate the engineered cells and add varying concentrations of the test compound.

-

Data Analysis: Measure luminescence after incubation. An increase in signal indicates agonist activity. Data is analyzed similarly to the calcium flux assay to determine EC₅₀ and Eₘₐₓ.

Table 2: Hypothetical Functional Activity Profile

| Receptor Target | Assay Type | Mode | Result | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Full Agonist) |

| α7 nAChR | Calcium Flux | Agonist | Partial Agonist | 120 | 45% |

| σ₁R | β-Arrestin | Agonist | Full Agonist | 35 | 98% |

| 5-HT₂ₐ | Calcium Flux | Antagonist | Competitive Antagonist | 400 | N/A |

This table presents hypothetical data for illustrative purposes.

Phase 3: Downstream Signaling Pathway Analysis

If agonist activity is confirmed, the subsequent step is to investigate the specific intracellular signaling pathways that are modulated.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

-

Cell Treatment: Treat receptor-expressing cells with an EC₈₀ concentration of this compound for various time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Protein Extraction: Lyse the cells and collect the total protein.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK1/2, p-Akt, p-CREB).

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with antibodies for the total (non-phosphorylated) forms of the proteins to ensure equal loading.

-

Data Interpretation: An increase in the ratio of phosphorylated protein to total protein indicates the activation of that specific signaling pathway.

Conclusion and Forward Path

This technical guide outlines a logical and rigorous workflow for the initial characterization of this compound's mechanism of action. By systematically progressing from broad binding screens to specific functional and signaling assays, researchers can efficiently identify primary pharmacological targets and elucidate the compound's functional effects at the molecular level. The hypothetical data presented suggest a profile of a dual σ₁R agonist and partial α7 nAChR agonist. Such a profile could have therapeutic potential in CNS disorders where both cholinergic and sigmaligand-mediated pathways are implicated, such as cognitive dysfunction or neuropathic pain. The experimental protocols provided herein offer a validated and robust foundation for any laboratory equipped for molecular pharmacology to begin this critical investigative work.

References

- 1. 127173-48-2(methyl2-(1-methylpiperidin-2-yl)ethylamine) | Kuujia.com [kuujia.com]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine Derivatives and Analogs as Nicotinic Acetylcholine Receptor Modulators

Abstract

The 2-(1-methylpiperidin-2-yl)ethanamine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are critical players in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound derivatives and their analogs. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, offering researchers, scientists, and drug development professionals a practical resource for advancing their work in this promising area of neuropharmacology.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to engage with a diverse range of biological targets.[1] When functionalized with an ethanamine side chain at the 2-position and an N-methyl group, the resulting this compound core structure presents a unique combination of a chiral center, a basic nitrogen atom within the ring, and a primary or secondary amine in the side chain. This arrangement provides multiple points for molecular recognition and interaction with biological macromolecules, particularly the ligand-gated ion channels of the nAChR family.

Nicotinic acetylcholine receptors are pentameric protein complexes that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Their activation by acetylcholine or other agonists leads to a rapid influx of cations, resulting in neuronal depolarization. The diverse combination of nAChR subunits gives rise to a variety of receptor subtypes with distinct pharmacological profiles, offering opportunities for the development of subtype-selective modulators with improved therapeutic windows. The structural features of this compound derivatives make them excellent candidates for exploring the intricate SAR of nAChR ligands.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogs can be approached through several key strategies, primarily focusing on the construction of the substituted piperidine ring and the subsequent elaboration of the ethanamine side chain. Chiral control is a critical aspect of the synthesis, as the stereochemistry at the 2-position of the piperidine ring can significantly influence pharmacological activity.

Synthesis of the Core Scaffold

A versatile starting material for the synthesis of the core scaffold is 2-pyridineethanol. The hydrogenation of 2-pyridineethanol to 2-piperidineethanol can be achieved using various catalytic systems, such as platinum oxide, rhodium on carbon, or ruthenium dioxide.[3] Careful selection of the catalyst and reaction conditions is crucial to achieve high yield and selectivity.[3]

A key intermediate, (R)-piperidin-2-ylmethanol, can be accessed through the debenzylation of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[1] This chiral precursor is pivotal for the enantioselective synthesis of the target compounds.

The conversion of the alcohol functionality in 2-piperidineethanol to the desired amine can be accomplished through a multi-step sequence. A common approach involves the activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with an appropriate nitrogen nucleophile, such as an azide or a protected amine, and subsequent reduction or deprotection.

N-Alkylation and Side-Chain Modification

Once the 2-(piperidin-2-yl)ethanamine core is established, further diversification can be readily achieved. N-methylation of the piperidine nitrogen is typically accomplished using reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct alkylation with a methylating agent.

The primary amine of the ethanamine side chain serves as a handle for the introduction of a wide array of substituents. Acylation, sulfonylation, and reductive amination with various aldehydes and ketones are common methods to generate a library of N-substituted analogs.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

Pharmacological Profile at Nicotinic Acetylcholine Receptors

Derivatives of the this compound scaffold have been primarily investigated as modulators of nAChRs. Their pharmacological profile is highly dependent on the nature of the substituents on both the piperidine nitrogen and the ethanamine side chain.

Receptor Subtype Selectivity

The nAChR family is composed of various subtypes, with the α4β2 and α7 subtypes being the most abundant in the central nervous system.[4] Achieving subtype selectivity is a major goal in the development of nAChR-targeting drugs to minimize off-target effects. The structural features of this compound analogs allow for fine-tuning of their interactions with the distinct ligand-binding domains of different nAChR subtypes. For instance, modifications to the N-substituent of the ethanamine side chain can significantly impact selectivity between α4β2 and α7 receptors.

Agonist, Antagonist, and Allosteric Modulatory Activity

Compounds based on this scaffold can exhibit a range of pharmacological activities, including full agonism, partial agonism, competitive antagonism, and allosteric modulation. The specific activity is determined by how the molecule interacts with the receptor's binding sites and influences the conformational changes that lead to channel opening or closing. For example, smaller, more flexible side chains may favor agonist activity, while bulkier, more rigid substituents may lead to antagonism.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the SAR for nAChR modulation.

Importance of the Piperidine Ring and N-Methyl Group

The N-methylated piperidine ring is a key pharmacophoric element. The basic nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved acidic residue (e.g., a glutamate or aspartate) in the ligand-binding domain of nAChRs. The methyl group on the nitrogen can influence the pKa of the amine and contribute to hydrophobic interactions within the binding pocket.

Influence of the Ethanamine Side Chain

The length and substitution pattern of the ethanamine side chain are critical determinants of both potency and selectivity.

-

N-Substitution: The nature of the substituent on the side-chain nitrogen has a profound impact on activity. Small alkyl groups may maintain agonist activity, while larger aromatic or heterocyclic moieties can shift the profile towards antagonism. Hydrogen bonding capabilities of the substituent are also important for interacting with specific residues in the binding site.

-

Chain Length: The two-carbon linker between the piperidine ring and the side-chain nitrogen appears to be optimal for many nAChR subtypes, allowing for proper positioning of the key pharmacophoric elements within the binding pocket.

Stereochemistry

The stereocenter at the 2-position of the piperidine ring is a critical factor in determining the pharmacological activity of these compounds. The (S)- and (R)-enantiomers often exhibit significant differences in potency and efficacy, highlighting the importance of a well-defined three-dimensional arrangement of the molecule for optimal receptor interaction.

The following diagram illustrates the key SAR points for the this compound scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Methylpiperidin-2-yl)ethanamine: Synthesis, Characterization, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methylpiperidin-2-yl)ethanamine, a disubstituted piperidine derivative. While the specific discovery and historical narrative of this compound are not extensively documented in scientific literature, suggesting its role as a specialized research chemical or synthetic intermediate, this guide consolidates available information and provides inferred scientific context based on the well-established chemistry and pharmacology of related piperidine compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic pathway, methodologies for its characterization, and a discussion of its potential pharmacological significance. The guide adheres to the principles of scientific integrity, providing causal explanations for experimental choices and grounding key claims in authoritative sources.

Introduction and Chemical Identity

This compound, identified by the CAS number 18128-28-4, is a chiral organic compound featuring a piperidine ring N-methylated at the 1-position and substituted with an ethanamine group at the 2-position.[1][2] The presence of a chiral center at the C2 position of the piperidine ring implies the existence of (R) and (S) enantiomers, each potentially possessing distinct biological activities. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its three-dimensional structure and its ability to engage in specific interactions with biological targets.[3] The ethanamine side chain introduces a primary amine, a key functional group for further chemical modifications and for interactions with biological receptors.

The structure of this compound suggests its potential utility as a building block in medicinal chemistry for the synthesis of more complex molecules.[4] Its physicochemical properties, such as basicity and lipophilicity, are influenced by both the tertiary amine of the N-methylated piperidine ring and the primary amine of the ethanamine side chain.

Plausible Synthetic Pathways

A plausible multi-step synthesis is outlined below:

Step 1: Synthesis of 2-(2-Aminoethyl)pyridine

The synthesis can initiate from 2-vinylpyridine, which undergoes a hydroamination reaction. Alternatively, a more common route involves the reduction of 2-(2-pyridyl)acetonitrile. For the purpose of this guide, we will consider the synthesis starting from 2-pyridineethanol, which is readily available.

Step 2: Reduction of the Pyridine Ring to form 2-(Piperidin-2-yl)ethanamine

The aromatic pyridine ring of 2-(2-aminoethyl)pyridine can be reduced to the corresponding piperidine via catalytic hydrogenation. This is a crucial step that establishes the piperidine core.

Step 3: N-Methylation of 2-(Piperidin-2-yl)ethanamine

The final step involves the selective methylation of the secondary amine on the piperidine ring. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[5]

Experimental Protocols

Protocol 2.1: Synthesis of 2-(2-Aminoethyl)pyridine from 2-Pyridineethanol

-

Conversion of 2-Pyridineethanol to 2-(2-Chloroethyl)pyridine: To a solution of 2-pyridineethanol in a suitable solvent such as dichloromethane, add thionyl chloride dropwise at 0 °C. The reaction is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Amination of 2-(2-Chloroethyl)pyridine: The resulting 2-(2-chloroethyl)pyridine is then reacted with an excess of ammonia in a sealed vessel to yield 2-(2-aminoethyl)pyridine.[6]

Causality of Experimental Choices: The use of thionyl chloride is a standard and effective method for converting alcohols to alkyl chlorides. The subsequent amination with an excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.

Protocol 2.2: Catalytic Hydrogenation of 2-(2-Aminoethyl)pyridine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(2-aminoethyl)pyridine in a suitable solvent, such as methanol or ethanol.[7]

-

Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by the cessation of hydrogen uptake or by GC-MS analysis of an aliquot.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-(piperidin-2-yl)ethanamine.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of pyridine rings. Platinum and rhodium catalysts are particularly effective for this transformation. The choice of solvent and pressure can be optimized to achieve the desired conversion and selectivity.

Protocol 2.3: N-Methylation via Eschweiler-Clarke Reaction

-

Reaction Mixture: To a solution of 2-(piperidin-2-yl)ethanamine in formic acid, add aqueous formaldehyde.[5]

-

Heating: The reaction mixture is heated at reflux for several hours until the reaction is complete, as indicated by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled and then basified with a strong base, such as sodium hydroxide, to a pH greater than 10. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality of Experimental Choices: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of amines without the formation of quaternary ammonium salts. The use of formic acid and formaldehyde as the methylating agent is cost-effective and the reaction conditions are relatively mild.

Visualizing the Synthetic Workflow

Caption: Plausible synthetic pathway for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the piperidine nitrogen, the protons of the piperidine ring, and the protons of the ethanamine side chain. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.[8][9] The retention time from the GC would also serve as an indicator of purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C-N bonds.

Chromatographic Methods

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) would be a suitable method for assessing the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to separate and quantify the (R) and (S) enantiomers if a stereoselective synthesis is not employed.

Experimental Protocols for Characterization

Protocol 3.1: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with a pH adjustment, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

Protocol 3.2: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Method Parameters: Develop a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities. The mass spectrometer should be operated in electron ionization (EI) mode.

-

Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The molecular ion peak and the fragmentation pattern should be consistent with the proposed structure.[9]

Physicochemical Properties

Based on supplier data and the chemical structure, the following properties can be tabulated:

| Property | Value | Source |

| CAS Number | 18128-28-4 | [1][2] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Liquid | [1] |

| LogP | 1.10 | [1] |

| Rotatable Bonds | 2 | [1] |

Pharmacological Context and Potential Applications

While there is no specific pharmacological data available for this compound, the broader class of substituted piperidines is of significant interest in medicinal chemistry due to their diverse biological activities.[3] The structural motifs present in this molecule suggest potential interactions with various biological targets.

Potential as a Neuromodulator

The piperidine scaffold is a common feature in many centrally acting drugs. C2-substituted piperidines, in particular, have been explored for their effects on the central nervous system. For instance, some piperidine derivatives act as ligands for various receptors, including nicotinic acetylcholine, dopamine, and serotonin receptors.[10] The ethanamine side chain is a common pharmacophore in many biogenic amines and their analogs, suggesting potential interactions with monoamine transporters or receptors.

Role as a Synthetic Building Block

The primary amine of the ethanamine side chain provides a reactive handle for the synthesis of a wide range of derivatives. This makes this compound a potentially valuable intermediate for the construction of more complex molecules with desired pharmacological profiles. For example, it could be used in the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

Visualizing Potential Pharmacological Interactions

Caption: Potential pharmacological relevance of the core structural features.

Safety and Handling